N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
Structural Motifs in Hybrid Benzodioxole-Triazolo-Pyrazine Systems
The compound’s structure integrates three distinct pharmacophoric elements:
- Benzodioxole moiety : A 1,3-benzodioxol-5-yl group provides aromaticity and electron-rich regions, facilitating π-π stacking interactions with biological targets. The fused dioxole ring enhances metabolic stability by shielding reactive sites from oxidative degradation.
- Triazolo-pyrazine core : The triazolo[4,3-a]pyrazin-8-one system introduces nitrogen-rich heterocyclic character, contributing to hydrogen bonding and dipole interactions. The 8-oxo group increases polarity, improving solubility in aqueous media.
- Sulfanylacetamide linker : A thioether bridge (-S-) connects the triazolo-pyrazine core to the acetamide group, offering conformational flexibility while maintaining structural rigidity. The acetamide’s carbonyl group participates in hydrogen bonding with enzymatic active sites.
Table 1: Key Structural Features and Implications
The hybridization of these motifs creates a balanced physicochemical profile. For instance, the benzodioxole’s logP value (~2.1) counteracts the triazolo-pyrazine’s hydrophilicity (clogP ~1.8), ensuring membrane permeability without compromising solubility. X-ray crystallography of analogous compounds reveals a planar triazolo-pyrazine core tilted at 12–15° relative to the benzodioxole plane, optimizing surface contact with protein targets.
Synthetic routes typically involve sequential cyclization and coupling reactions. A representative pathway includes:
- Formation of triazolo-pyrazine : Cyclocondensation of 3-methoxyphenylhydrazine with dichloropyrazine under basic conditions yields the 7-aryl-substituted core.
- Thioether linkage : Nucleophilic substitution between 3-mercapto-triazolo-pyrazine and chloroacetylated benzodioxole intermediates in DMF at 80°C.
- Acetamide functionalization : Amidation with benzodioxol-5-amine using EDC/HOBt coupling agents.
Pharmacological Significance of Sulfanylacetamide Derivatives
Sulfanylacetamide derivatives exhibit broad pharmacological potential due to their dual role as hydrogen bond donors and metalloenzyme coordinators. In the context of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide, the sulfanyl group (-S-) enhances binding to cysteine-rich domains in kinases, while the acetamide carbonyl interacts with catalytic lysine residues.
Key pharmacological mechanisms include :
- Kinase inhibition : The triazolo-pyrazine core mimics ATP’s adenine ring, competing for binding in the kinase hinge region. For example, analogous compounds show IC₅₀ values of 0.2–1.2 µM against c-Met kinase, a therapeutic target in cancer.
- Antimicrobial activity : Sulfur-containing derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition. A related triazolo-pyrazine derivative demonstrated MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Metabolic stability : The benzodioxole moiety reduces cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models.
Table 2: Pharmacological Activities Linked to Structural Elements
The 3-methoxyphenyl substituent at position 7 of the triazolo-pyrazine ring further modulates activity. Methoxy groups enhance electron density, strengthening π-cation interactions with positively charged residues in enzymatic active sites. Molecular dynamics simulations of similar compounds predict a binding free energy of -9.8 kcal/mol for kinase targets, driven by van der Waals contacts with the benzodioxole and sulfanylacetamide groups.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5S/c1-29-15-4-2-3-14(10-15)25-7-8-26-19(20(25)28)23-24-21(26)32-11-18(27)22-13-5-6-16-17(9-13)31-12-30-16/h2-10H,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQTWTAAVAAVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrazine core through cyclization reactions. Subsequent steps involve the introduction of the benzodioxole and methoxyphenyl groups via nucleophilic substitution and coupling reactions. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors for precise control of temperature, pressure, and reaction time. Solvent selection and purification techniques such as recrystallization and chromatography are crucial to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the triazole ring have shown cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa cells. These compounds induce apoptosis through mechanisms involving mitochondrial dysfunction and cell cycle arrest . The specific application of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide in anticancer research remains to be fully explored but is promising based on its structural analogs.
Anti-inflammatory Potential
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Compounds designed to inhibit 5-LOX are of significant interest for treating inflammatory diseases such as asthma and arthritis. Molecular docking studies indicate favorable binding interactions with the enzyme's active site, warranting further experimental validation .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor beyond 5-LOX. Similar compounds have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively . The exploration of this compound for these applications could yield significant therapeutic insights.
Molecular Modeling Studies
Molecular modeling techniques have been employed to predict the pharmacokinetic properties and bioavailability of this compound. These studies assist in optimizing the chemical structure for enhanced activity and reduced toxicity. Computational approaches can also facilitate the design of analogs with improved efficacy against targeted biological pathways .
Case Studies
Several case studies highlight the efficacy of structurally related compounds:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the triazolo-pyrazine core and acetamide side chains, leading to variations in physicochemical and pharmacological properties. Key examples include:
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
- Core modification : A 3-methylpiperidinyl group replaces the 3-methoxyphenyl at position 6.
- Acetamide substituent : Methylsulfanylphenyl instead of benzodioxol.
N-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core divergence : A 1,2,4-triazole ring replaces the triazolo-pyrazine system.
- Substituents : Furan-2-ylmethyl and pyrazin-2-yl groups alter steric and electronic profiles.
- Implications : The furan moiety may confer antioxidant activity, as seen in plant-derived analogs, while pyrazine enhances π-π stacking interactions in receptor binding .
N-(3-Carbamoyl-2-methylphenyl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide
- Core variation : Triazolo-pyridine replaces triazolo-pyrazine, with a saturated cyclohexyl ring.
- Substituents : Fluorine and carbamoyl groups enhance polarity and hydrogen-bonding capacity.
- Implications : The pyridine core may reduce planarity, affecting membrane permeability, while fluorine increases metabolic resistance .
Data Table: Structural and Computational Comparison
| Compound Name / Feature | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyrazine | 3-Methoxyphenyl, Benzodioxol | ~460.45 | 2.8 |
| 2-[8-(3-Methylpiperidin-1-yl)... | Triazolo[4,3-a]pyrazine | 3-Methylpiperidinyl, Methylsulfanyl | ~471.52 | 3.1 |
| N-(1,3-Benzodioxol-5-yl)... | 1,2,4-Triazole | Furan-2-ylmethyl, Pyrazin-2-yl | ~438.40 | 2.5 |
| N-(3-Carbamoyl-2-methylphenyl)... | Triazolo[4,3-a]pyridine | Fluorine, Carbamoyl | ~452.38 | 2.3 |
LogP values estimated using the Tanimoto similarity method (Morgan fingerprints, Dice index >0.7) .
Research Findings
Computational Similarity Analysis
- The target compound exhibits a Tanimoto score of 0.65–0.78 with triazolo-pyrazine derivatives, suggesting shared pharmacophoric features (e.g., hydrogen-bond acceptors at the pyrazine N-atoms and hydrophobic regions from the benzodioxol group) .
Bioactivity Predictions
- Enzyme inhibition : The sulfanyl bridge may act as a Michael acceptor, targeting cysteine proteases or thioredoxin reductase, similar to triazolothiadiazine inhibitors .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a benzodioxole moiety and a triazolo-pyrazine unit, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 398.44 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of functional groups conducive to receptor binding and enzyme inhibition.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study evaluating a series of triazole derivatives demonstrated that modifications in the side chains influenced their cytotoxicity against various cancer cell lines. Specifically, compounds with triazole and pyrazine rings showed enhanced activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound’s structural features suggest potential antimicrobial properties. Similar benzodioxole derivatives have been tested for their antimicrobial efficacy against various pathogens. For instance, compounds with thioether linkages have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the sulfanyl group in our compound may contribute to this activity by disrupting bacterial cell wall synthesis.
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, some studies have highlighted the inhibition of phospholipase A2 as a critical target for drugs causing phospholipidosis . This suggests that this compound may similarly interfere with lipid metabolism in cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on related compounds:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Benzodioxole moiety | Antitumor and antimicrobial | |
| Sulfanyl group | Enhanced microbial activity | |
| Triazolo-pyrazine unit | Cytotoxicity against cancer cells |
Case Studies
Several studies have evaluated the biological activities of structurally related compounds:
- Antitumor Efficacy : A compound with a similar triazole structure was tested on human tumor cell lines (e.g., Mia PaCa-2) and exhibited significant cytotoxic effects at low micromolar concentrations .
- Antimicrobial Testing : Another study investigated the antimicrobial properties of thioether-containing compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods, revealing promising results that warrant further exploration .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
Core scaffold formation : React 3-methoxyphenyl-substituted pyrazine precursors with triazole-forming agents (e.g., via cyclocondensation of hydrazides or diazonium coupling) .
Thioether linkage introduction : Use nucleophilic substitution (e.g., displacement of a halogen atom with a thiol group) under inert conditions (N₂ atmosphere) to attach the benzodioxolylacetamide moiety .
Purification : Recrystallization from ethanol-DMF mixtures (1:3 v/v) yields high-purity product .
- Critical parameters : Monitor reaction temperature (20–25°C for thioether formation) and stoichiometry (excess triethylamine for deprotonation) to avoid side products .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical workflow :
- NMR spectroscopy : Confirm regiochemistry of the triazolopyrazine core and benzodioxole substituents via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 507.12) .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, particularly for the triazole and pyrazine rings .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anti-inflammatory/anti-exudative models :
- Formalin-induced edema in rats : Administer 10–50 mg/kg doses and measure paw volume reduction over 24 hours .
- Antioxidant assays :
- DPPH radical scavenging : Compare IC₅₀ values against ascorbic acid controls; structure-activity trends correlate with electron-donating groups (e.g., methoxy) .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Approach :
Docking studies : Use AutoDock Vina to model interactions with targets like COX-2 or NADPH oxidase. The benzodioxole moiety may occupy hydrophobic pockets, while the triazolopyrazine engages in π-π stacking .
QSAR analysis : Derive descriptors (e.g., logP, polar surface area) from ChemDraw 3D to correlate with anti-exudative efficacy .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .
Q. How to resolve contradictions in spectroscopic data for tautomeric forms of the triazolopyrazine core?
- Case study : Conflicting ¹H NMR signals (e.g., δ 6.8–7.5 ppm) may arise from equilibrium between 1,2,4-triazole tautomers.
- Solutions :
- Variable-temperature NMR : Cool samples to –40°C to slow tautomer interconversion and isolate signals .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen environments via 2D HSQC .
Q. What strategies mitigate low solubility in pharmacokinetic studies?
- Formulation optimization :
- Co-solvent systems : Use PEG-400/water (70:30 v/v) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group to improve bioavailability .
Methodological Challenges and Solutions
Q. How to address low yields during thioether bond formation?
- Root cause : Competing oxidation of the thiol group to disulfides.
- Mitigation :
- Use in situ generation of thiols via reduction of disulfide precursors (e.g., dithiothreitol) .
- Optimize reaction time (≤4 hours) to minimize side reactions .
Q. What controls are essential for reproducibility in biological assays?
- Best practices :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
